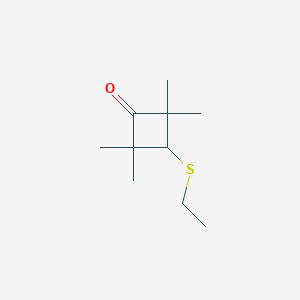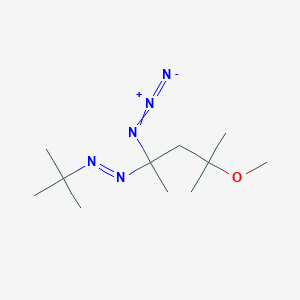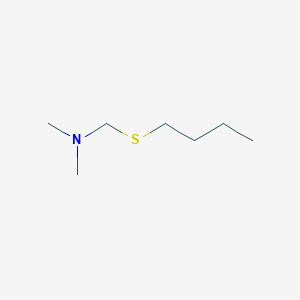
1-(Butylsulfanyl)-N,N-dimethylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butylsulfanyl)-N,N-dimethylmethanamine is an organic compound that belongs to the class of thioethers It is characterized by the presence of a butylsulfanyl group attached to a dimethylmethanamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Butylsulfanyl)-N,N-dimethylmethanamine can be synthesized through several methods. One common approach involves the reaction of butyl mercaptan with N,N-dimethylmethanamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(Butylsulfanyl)-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol.
Substitution: The butylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thioethers depending on the reagents used.
Scientific Research Applications
1-(Butylsulfanyl)-N,N-dimethylmethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Butylsulfanyl)-N,N-dimethylmethanamine involves its interaction with specific molecular targets. The butylsulfanyl group can engage in various chemical interactions, influencing the compound’s reactivity and biological activity. The pathways involved may include binding to enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
1-(Butylsulfanyl)pentane: Similar structure but with a pentane backbone.
1-(Butylsulfanyl)butane: Similar structure with a butane backbone.
Aminomethoxy derivatives of 1-(Butylsulfanyl)pentane: These derivatives have additional functional groups that modify their chemical properties.
Uniqueness
1-(Butylsulfanyl)-N,N-dimethylmethanamine is unique due to its specific combination of a butylsulfanyl group and a dimethylmethanamine moiety
Properties
CAS No. |
62142-30-7 |
|---|---|
Molecular Formula |
C7H17NS |
Molecular Weight |
147.28 g/mol |
IUPAC Name |
1-butylsulfanyl-N,N-dimethylmethanamine |
InChI |
InChI=1S/C7H17NS/c1-4-5-6-9-7-8(2)3/h4-7H2,1-3H3 |
InChI Key |
QSZYGKIYDOEPBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


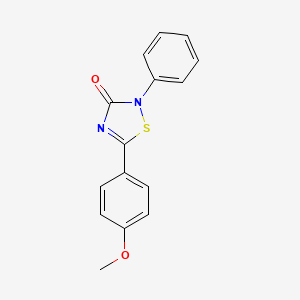
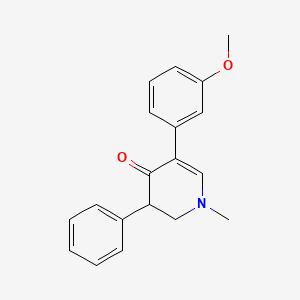
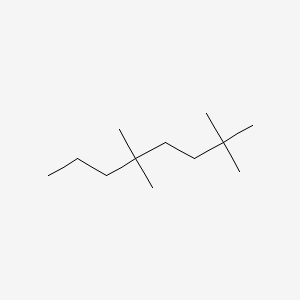
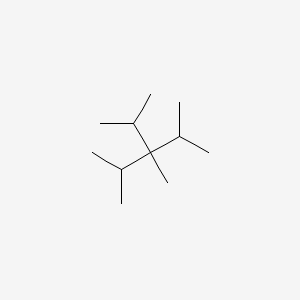
![Benzenamine, N-[(4-ethylphenyl)methylene]-4-fluoro-](/img/structure/B14545000.png)
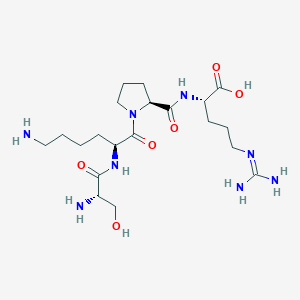
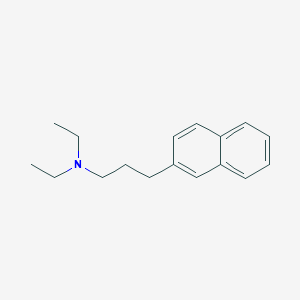
![1H-Pyrrolo[1,2-a]imidazole-7-carbonitrile, 1,5,6-trimethyl-](/img/structure/B14545021.png)
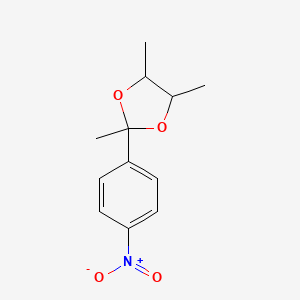
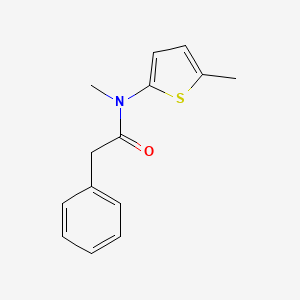
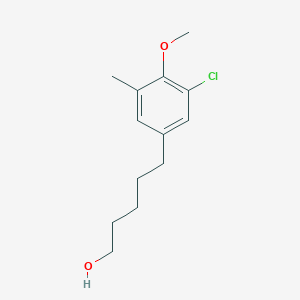
![3-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14545038.png)
